molecular formula C12H9Cl2N B6226891 4,4'-dichloro-[1,1'-biphenyl]-3-amine CAS No. 1176472-35-7

4,4'-dichloro-[1,1'-biphenyl]-3-amine

Cat. No.: B6226891
CAS No.: 1176472-35-7
M. Wt: 238.11 g/mol
InChI Key: ZOHUBFLTOCYQAL-UHFFFAOYSA-N
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Description

4,4'-Dichloro-[1,1'-biphenyl]-3-amine is a halogenated aromatic amine with a biphenyl backbone substituted with chlorine atoms at the 4 and 4' positions and an amine group at the 3 position. Key characteristics include:

  • Molecular formula: C₁₂H₉Cl₂N.
  • Functional groups: Two chlorine atoms (electron-withdrawing) and a primary amine (electron-donating).
  • Potential applications: Intermediate in organic synthesis, optoelectronic materials (e.g., OLEDs), or dye manufacturing .

Properties

CAS No.

1176472-35-7

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2

InChI Key

ZOHUBFLTOCYQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-dichloro-[1,1’-biphenyl]-3-amine typically involves the chlorination of biphenyl followed by amination. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 3 position.

Industrial Production Methods

Industrial production of 4,4’-dichloro-[1,1’-biphenyl]-3-amine may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using controlled temperature and pressure conditions, while the amination step can be carried out in a solvent such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The primary amine group undergoes diazotization, forming diazonium salts that participate in coupling reactions. For example:

  • Diazotization : Treatment with nitroso sulfuric acid converts the amine to a diazonium salt under controlled temperatures (0–5°C) .

  • Coupling : The diazonium salt reacts with electron-rich aromatic compounds (e.g., 4-fluoroaniline) to form azo derivatives. This method is scalable for industrial synthesis .

Key Conditions :

StepReagents/ConditionsProductYield
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt>90%
Coupling4-Fluoroaniline, pH 6–7Azo-coupled biphenyl85–92%

Oxidation Reactions

The amine group is susceptible to oxidation:

  • Quinone Formation : Oxidizing agents like KMnO₄ convert the amine to a quinone structure. This reaction is pH-dependent, with acidic conditions favoring full oxidation.

  • Side Reactions : Over-oxidation may lead to nitroso or nitro derivatives if conditions are not carefully controlled.

Oxidation Pathways :

AmineKMnO4,H+Quinone(ΔH=127kJ/mol)[1]\text{Amine} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Quinone} \quad (\Delta H = -127 \, \text{kJ/mol})[1]

Reduction Reactions

The chlorine substituents can be reduced under specific conditions:

  • Dehalogenation : Catalytic hydrogenation (H₂, Pd/C) removes chlorine atoms, yielding biphenylamine.

  • Amine Reduction : LiAlH₄ reduces the amine to a secondary amine, though this is less common due to steric hindrance.

Reduction Efficiency :

SubstrateReductantProductSelectivity
4,4'-Dichloro derivativeH₂, Pd/CBiphenylamine78%
4,4'-Dichloro derivativeLiAlH₄Secondary amine<10%

Substitution Reactions

Chlorine atoms undergo nucleophilic aromatic substitution (NAS) under harsh conditions:

  • Hydroxylation : NaOH (200°C, 48h) replaces chlorine with hydroxyl groups, though yields are moderate (40–50%) .

  • Fluorination : KF/CuI in DMF introduces fluorine at 120°C .

Substitution Examples :

ClNaOH, 200°COH[12]\text{Cl} \xrightarrow{\text{NaOH, 200°C}} \text{OH} \quad[12]

Cross-Coupling Reactions

The biphenyl core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids forms polyaromatic systems. Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O achieve 65–80% yields .

  • Buchwald-Hartwig Amination : Forms diarylamines using Xantphos ligands and Cs₂CO₃ .

Optimized Coupling Conditions :

Reaction TypeCatalystLigandBaseSolventYield
SuzukiPd(dba)₂PPh₃K₃PO₄Dioxane75%
BuchwaldPd(OAc)₂XantphosCs₂CO₃Toluene68%

Environmental and Stability Considerations

  • Hydrolysis : Resistant to aqueous hydrolysis at neutral pH but degrades under acidic/basic conditions .

  • Photolysis : UV light induces dechlorination, forming biphenylamine radicals .

Key Research Findings

  • Synthetic Scalability : Industrial methods prioritize continuous flow reactors to minimize waste (e.g., <5% sodium sulfate byproduct) .

  • Biological Relevance : Derivatives exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDHI mechanism) .

For further details, consult primary literature on halogenated biphenylamines in peer-reviewed journals .

Scientific Research Applications

Organic Synthesis

Dye and Pigment Production

DCBA serves as an important intermediate in the production of azo dyes and pigments. Azo compounds are characterized by the presence of one or more azo groups (-N=N-), which are crucial for the coloration properties of dyes. The chlorinated biphenyl structure enhances the stability and solubility of these dyes, making them suitable for various textile applications.

Table 1: Properties of Azo Dyes Derived from DCBA

Dye NameChemical StructureApplication Area
Benzidine Yellow GC34H30Cl2N6O4Textile dyeing
Pigment Yellow 12Based on 3,3-dichlorobenzidinePlastics and coatings

Pharmaceutical Applications

DCBA is utilized in synthesizing pharmaceutical compounds due to its ability to form various functional groups through chemical reactions. It is particularly noted for its role in producing antihypertensive agents and other therapeutic drugs.

Agricultural Chemicals

DCBA is a precursor in the synthesis of several agrochemicals, including fungicides and herbicides. One notable application is in the production of bixafen, a systemic fungicide that inhibits succinate dehydrogenase (SDHI), targeting a broad spectrum of fungal diseases affecting crops.

Case Study: Bixafen Development

Bixafen has been developed as a highly effective fungicide for cereal crops. The synthesis process involves using DCBA as a key intermediate to enhance yield and reduce production costs. Research indicates that bixafen effectively controls diseases caused by various fungal pathogens, contributing to improved agricultural productivity.

Environmental and Health Considerations

While DCBA has beneficial applications, it also raises concerns regarding human health and environmental safety due to its chlorinated structure. Studies have indicated potential toxicity associated with exposure to chlorinated biphenyls, necessitating careful handling and regulation.

Table 2: Health Risk Assessment for DCBA

Risk FactorDescriptionRegulatory Status
CarcinogenicityPotential links to cancerUnder investigation
Environmental ImpactPersistence in ecosystemsSubject to regulation

Mechanism of Action

The mechanism of action of 4,4’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Biphenyl Derivatives
Compound Name Substituents CAS Number Key Properties/Applications References
4,4'-Dichloro-[1,1'-biphenyl]-3-amine Cl (4,4'), NH₂ (3) - Potential optoelectronic applications
3'-Chloro-[1,1'-biphenyl]-3-amine Cl (3'), NH₂ (3) 854234-49-4 Lower molecular weight; used in pharmaceuticals
4-Nitro-[1,1'-biphenyl]-3-amine NO₂ (4), NH₂ (3) - High reactivity; nitro group increases toxicity
3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diamine Cl (3,3'), NH₂ (4,4') 91-94-1 Carcinogenic; restricted under international regulations
[1,1'-Biphenyl]-3-amine NH₂ (3) 2243-47-2 Base compound; used in OLED hole transport layers
Key Observations :
  • Electron Effects : Chlorine atoms at 4,4' positions in the target compound reduce electron density in the biphenyl system compared to unsubstituted [1,1'-biphenyl]-3-amine .
  • Toxicity: Aromatic amines (e.g., 3,3'-dichloro-4,4'-diaminobiphenyl) are linked to carcinogenicity, suggesting similar hazards for the target compound .

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
4,4'-Dichloro-[1,1'-biphenyl]-3-amine Not reported Not reported Likely low in water Moderate (Cl groups inhibit oxidation)
3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diamine dihydrochloride 132–137 385 (decomposes) Soluble in polar solvents Stable as salt
4-Nitro-[1,1'-biphenyl]-3-amine Not reported Not reported Insoluble in water Reactive (nitro group)
Key Observations :
  • The dihydrochloride form of 3,3'-dichloro-4,4'-diaminobiphenyl has higher solubility due to ionic character .
  • Chlorine substituents generally increase hydrophobicity and thermal stability .

Biological Activity

4,4'-Dichloro-[1,1'-biphenyl]-3-amine, also known as 3,3'-dichlorobenzidine (DCB), is a chemical compound that has garnered attention due to its biological activity and potential health risks. This article explores its biological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,4'-dichloro-[1,1'-biphenyl]-3-amine can be represented as follows:

  • Molecular Formula : C12H10Cl2N
  • Molecular Weight : 253.12 g/mol
  • IUPAC Name : 4,4'-dichloro-[1,1'-biphenyl]-3-amine

This compound is a member of the biphenyl family and is characterized by the presence of two chlorine atoms and an amino group.

Toxicological Profile

The toxicological profile of 4,4'-dichloro-[1,1'-biphenyl]-3-amine indicates significant health concerns. Studies have shown that this compound can lead to various toxic effects in both animal models and human exposure scenarios:

  • Genotoxicity : Research indicates that DCB exhibits genotoxic properties, leading to DNA damage in various cell types. This has been observed in studies where DCB was administered to rodents, resulting in the formation of DNA adducts .
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified DCB as a Group 2A carcinogen (probably carcinogenic to humans), based on sufficient evidence from animal studies showing that it induces tumors .

Case Studies and Research Findings

Several studies have investigated the biological activity of DCB:

  • Animal Studies : A study involving Sprague Dawley rats treated with DCB revealed significant adverse effects including liver damage and alterations in hematological parameters. The study reported increased levels of liver enzymes indicating hepatotoxicity .
  • In Vitro Studies : In vitro assays demonstrated that DCB can inhibit cell proliferation in various cancer cell lines. For instance, it showed IC50 values in the range of 10-30 µM against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .
  • Mechanistic Studies : Further mechanistic studies indicated that DCB may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Summary of Biological Activities

Biological ActivityObservations
GenotoxicityInduces DNA damage and adduct formation
CarcinogenicityClassified as probably carcinogenic (Group 2A)
HepatotoxicityElevated liver enzymes in animal models
CytotoxicityInhibits proliferation in cancer cell lines

Q & A

Q. How does 4,4'-dichloro-[1,1'-biphenyl]-3-amine interact with biological targets, and what are its structure-activity relationships (SAR)?

  • Mechanism : The dichloro-biphenyl scaffold binds to enzymes (e.g., replication protein A) via hydrophobic and halogen-bonding interactions, with Kd_d values ranging from 7 μM to >250 μM .
  • SAR Insights :
  • Chlorine atoms at 4,4' positions enhance steric hindrance, affecting binding affinity.
  • Substitution at the 3-position modulates solubility and bioavailability .

Q. What environmental factors influence the stability of 4,4'-dichloro-[1,1'-biphenyl]-3-amine, and how can degradation pathways be modeled?

  • Factors :
  • pH : Degrades rapidly under alkaline conditions (pH > 10) via hydrolysis .
  • Temperature : Thermal decomposition above 200°C generates toxic chlorinated byproducts .
    • Modeling : Use LC-MS/MS to track isotopic labeling (e.g., 13^{13}C/15^{15}N) for pathway elucidation .

Q. How do regulatory frameworks classify 4,4'-dichloro-[1,1'-biphenyl]-3-amine, and what safety protocols are mandated for handling?

  • Regulatory Status :
  • Listed under Section 313 of the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to carcinogenicity .
  • Restricted in China under Circular No. 65 (2005) for toxic chemical import/export .
    • Safety Protocols :
  • Use fume hoods for synthesis; avoid skin contact (classified as a Category 1B mutagen) .

Q. How can contradictions in reported biological activity (e.g., Kd_d variability) be resolved during drug discovery studies?

  • Strategies :
  • Assay Standardization : Control buffer ionic strength and temperature to minimize variability .
  • Crystallography : Resolve binding modes to clarify discrepancies in inhibition potency .

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